N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that combines benzothiazole, phenyl, pyrrolidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which is then coupled with a phenyl group. Subsequent steps involve the introduction of the pyrrolidine and benzamide groups under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its structure .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a drug candidate for treating various diseases due to its unique structural features.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, phenyl-substituted benzamides, and pyrrolidine-containing molecules. Examples are:
- 2-(4-aminophenyl)benzothiazole
- 4-methyl-N-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(4-benzothiazolyl)benzamide
Uniqueness
What sets N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-8-9-19(16-23(17)33(30,31)28-14-4-5-15-28)24(29)26-20-12-10-18(11-13-20)25-27-21-6-2-3-7-22(21)32-25/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCSFGDIIGRKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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